5-Methyl-2(5H)-furanone
Overview
Description
5-Methyl-2(5H)-furanone is an organic compound belonging to the furanone family. It is characterized by a five-membered lactone ring with a methyl group attached to the fifth carbon. This compound is known for its pleasant aroma and is often found in various natural products, including fruits and fermented foods. Its chemical structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both synthetic and industrial chemistry.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various enzymes and proteins, influencing cellular processes .
Mode of Action
It’s likely that the compound interacts with its targets in a manner similar to other furanones, potentially influencing the activity of enzymes or other proteins within the cell .
Biochemical Pathways
Furanones in general are known to participate in a variety of biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
As such, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
The action, efficacy, and stability of 5-Methyl-2(5H)-furanone can be influenced by various environmental factors . For instance, the compound could potentially be released into the environment through waste emissions generated at commercial manufacturing and use sites .
Biochemical Analysis
Cellular Effects
It is speculated that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 5-Methyl-2(5H)-furanone at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
It is hypothesized that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is speculated that it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is hypothesized that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-2(5H)-furanone can be synthesized through several methods. One common approach involves the cyclization of 4-hydroxy-2-pentanone under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the furanone ring.
Industrial Production Methods: In industrial settings, this compound is often produced via the acid-catalyzed dehydration of 4-hydroxy-2-pentanone. This method is favored due to its efficiency and the relatively low cost of the starting materials. The reaction is typically carried out in large reactors where temperature and pH are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2(5H)-furanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methyl-2-furancarboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield 5-methyl-2-furanmethanol, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lactone ring opens up to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: 5-Methyl-2-furancarboxylic acid.
Reduction: 5-Methyl-2-furanmethanol.
Substitution: Various substituted furanones depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2(5H)-furanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s aroma makes it useful in studies related to flavor and fragrance chemistry.
Medicine: Research has explored its potential antimicrobial properties, making it a candidate for developing new antibiotics.
Industry: It is used in the flavor and fragrance industry to impart a sweet, caramel-like aroma to products.
Comparison with Similar Compounds
2(5H)-Furanone: Lacks the methyl group, making it less hydrophobic and altering its reactivity.
5-Methyl-2-furancarboxylic acid: An oxidized form of 5-Methyl-2(5H)-furanone with different chemical properties.
5-Methyl-2-furanmethanol: A reduced form with distinct physical and chemical characteristics.
Uniqueness: this compound is unique due to its specific structure, which imparts a distinct aroma and reactivity profile. The presence of the methyl group enhances its hydrophobicity and influences its interaction with other molecules, making it particularly valuable in flavor and fragrance applications.
Properties
IUPAC Name |
2-methyl-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLUXFNVVSVEET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901014526 | |
Record name | 5-Methyl-2(5H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901014526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 5-Methyl-2(3H)-furanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
208.00 to 210.00 °C. @ 760.00 mm Hg | |
Record name | 5-Methyl-2(3H)-furanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
50 mg/mL at 15 °C | |
Record name | 5-Methyl-2(3H)-furanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
591-11-7, 1333-38-6, 70428-45-4, 17300-24-2, 591-12-8 | |
Record name | 5-Methyl-2(5H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=591-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-2-pentenoic acid gamma-lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angelica lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(5H)-Furanone, 5-methyl-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070428454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-methylfuran-2(5H)-one, dimer | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11835 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methyl-2(5H)-furanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=655 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methyl-2(5H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901014526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylfuran-2(5H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXY-2-PENTENOIC ACID .GAMMA.-LACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AX0NCS144 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Methyl-2(3H)-furanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
18 °C | |
Record name | 5-Methyl-2(3H)-furanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-Methyl-2(5H)-furanone?
A1: The molecular formula of this compound is C5H6O2, and its molecular weight is 98.10 g/mol.
Q2: Are there straightforward methods to synthesize enantiomerically pure 5-Methyl-2(5H)-furanones?
A2: Yes, researchers have developed a method using (R)-lactic acid as a starting material for the synthesis of (S)-5-Methyl-2(5H)-furanone and its dihydro derivative. [, ]
Q3: Can you describe a key step and the overall yield in the total synthesis of (+)-3-hexadecyl-5-methylfuran-2(5H)-one?
A3: A de novo protecting-group-free total synthesis utilizes ring-closing metathesis as the key step. This efficient synthesis requires only five steps and achieves an overall yield of 68%. []
Q4: How can 4-thio-4,5-dihydro-2(3H)-furanones be prepared using this compound?
A4: Conjugate addition reactions of various thioacids, dithioacids, xanthates, and dithiocarbamates to this compound yield 4-thio-4,5-dihydro-2(3H)-furanones. This reaction exhibits diastereoselectivity, exclusively forming the cis-α,β-disubstituted butanolides. []
Q5: What is an unusual reaction observed with 2-(chloromethyl)-3,4-diphenylfuran and aqueous potassium cyanide?
A5: Instead of the expected displacement product, this reaction yields 3,4-diphenyl-5-methyl-2(5H)furanone (an α-angelica lactone derivative) as the main product. []
Q6: What biological activity has been reported for extracts containing this compound derivatives?
A6: Extracts from the red sea soft coral Sarcophyton trocheliophorum, containing (5S)-3-[(3E,5S)-5-hydroxy-3-hepten-6-yn-1-yl]-5-methyl-2(5H)-furanone, display antimicrobial activity against various pathogenic bacterial strains. []
Q7: Which compound isolated from Pseudomonas sp. A92 exhibits acyl-CoA: cholesterol acyltransferase (ACAT) inhibitory activity?
A7: Acaterin, characterized as 3-(1-hydroxyoctyl)-5-methyl-2(5H)-furanone, demonstrates inhibitory activity against ACAT in both macrophage J774 cells and rat liver microsomes. []
Q8: Are there any reported cytotoxic acetogenins containing the 5-methylfuran-2(5H)-one moiety?
A8: Yes, muricatetrocin A and B, as well as gigantetrocin B, are three novel cytotoxic monotetrahydrofuran-ring acetogenins isolated from Annona muricata seeds. They exhibit selective cytotoxicity against the HT-29 human colon-tumor cell line. []
Q9: What is the significance of 3-(6-Carbomethoxyhexyl)-5-Methylfuran-2(5H)-one in organic synthesis?
A9: This compound serves as a valuable synthon in the synthesis of 10-Oxaprostanoids. [, ]
Q10: Has this compound been identified as a natural product?
A10: Yes, (5R)-3-Tetradecyl-5-methyl-2(5H)-furanone has been isolated and characterized from the octocoral Cladiella conifera. []
Q11: How does the presence of a methyl group impact the thermal decomposition of 2(5H)-furanone?
A11: While methyl substitutions at most positions on the furanone ring have minimal influence, a methyl group at the 5-position in this compound leads to the formation of 2,4-pentadienoic acid through a hydrogen atom transfer. []
Q12: Describe the key intermediates and products in the thermal decomposition of 2(3H)-furanone.
A12: Initially, 2(3H)-furanone undergoes a 1 → 2 H-transfer reaction to form an open-ring ketenoic aldehyde. This intermediate can cyclize to form the 2(5H)-furanone isomer or decompose further into acrolein and carbon monoxide. Acrolein can further break down into ethylene and carbon monoxide. []
Q13: What is the dominant reaction pathway in the early stages of thermal decomposition of 2(3H) and 2(5H) furanones?
A13: Simple hydrogen transfer and simultaneous ring-opening reactions are the primary pathways observed during the initial stages of thermal decomposition for these compounds. []
Q14: What analytical techniques are commonly used to identify and quantify this compound and its derivatives?
A14: Gas chromatography coupled with mass spectrometry (GC/MS) is widely employed for separating, identifying, and quantifying this compound and related compounds in complex mixtures. [, ]
Q15: How is the internal standard method used in the analysis of furfural material?
A15: The internal standard method, implemented on a PE/XL gas chromatograph, allows for the precise quantification of various compounds present in industrial and analytical grade furfural, including this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.